molecular formula C7H7N3O B1506577 5-Methylfuro[2,3-D]pyrimidin-4-amine

5-Methylfuro[2,3-D]pyrimidin-4-amine

Cat. No.: B1506577
M. Wt: 149.15 g/mol
InChI Key: LSQZLWPUMXAAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylfuro[2,3-d]pyrimidin-4-amine (CAS 51786-82-4) is a heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . This furo[2,3-d]pyrimidine scaffold serves as a key intermediate in medicinal chemistry for developing novel therapeutic agents. Research indicates that derivatives of 5-methylfuro[2,3-d]pyrimidin-4-amine exhibit significant biological activity, functioning as potent microtubule depolymerizing agents . These compounds bind to the colchicine site on β-tubulin, inhibiting tubulin assembly and demonstrating potent antitumor effects . This mechanism allows these compounds to circumvent P-glycoprotein and βIII-tubulin mediated drug resistance, which are common limitations of established drugs like paclitaxel and vinca alkaloids . In preclinical studies, lead compounds based on this scaffold showed statistically significant antitumor activity in xenograft models, such as MDA-MB-435, and exhibited potent cytotoxicity with GI50 values below 10 nM across numerous cell lines in the NCI 60-cell line panel . The core structure is also recognized for its relevance in targeting tyrosine kinase receptors and other enzymes implicated in cancer cell proliferation . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-methylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H7N3O/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3,(H2,8,9,10)

InChI Key

LSQZLWPUMXAAOW-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=NC=NC(=C12)N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

5-Methylfuro[2,3-D]pyrimidin-4-amine derivatives have shown promising results as anticancer agents. A study highlighted the design and synthesis of several 4-substituted 5-methyl-furo[2,3-d]pyrimidines, which were evaluated for their biological activity against various cancer cell lines. These compounds exhibited significant antiproliferative effects, with some showing IC50 values below 10 nM against the NCI-60 cell panel, indicating potent activity against multiple cancer types .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of tubulin at the colchicine site, which is crucial for microtubule dynamics. This property makes it a candidate for developing treatments that target cancer cell proliferation by disrupting microtubule formation . The compound HD-800, a derivative of 5-methylfuro[2,3-D]pyrimidin-4-amine, demonstrated high affinity for tubulin (IC50 = 4.3 nM) and was effective in inhibiting tumor growth in various cell lines .

Antimicrobial Properties

5-Methylfuro[2,3-D]pyrimidin-4-amine derivatives have also been explored for their antimicrobial properties. They have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, certain derivatives were synthesized and tested for their antimicrobial activity, demonstrating significant effects against both Gram-positive and Gram-negative bacteria .

Fungicides and Insecticides

The compound has been reported to possess fungicidal and insecticidal properties. Research indicates that derivatives of 5-methylfuro[2,3-D]pyrimidin-4-amine can effectively control plant pathogens and insect populations. These compounds are applied in agriculture to manage diseases caused by fungi and pests without significantly harming the plants . The effective concentrations for controlling pests typically range from 10 to 500 ppm .

Synthetic Approaches

The synthesis of 5-methylfuro[2,3-D]pyrimidin-4-amine involves several methods that enhance its yield and purity:

Synthesis MethodDescription
N-AlkylationInvolves the reaction of 4-amino derivatives with alkyl halides to introduce alkyl groups at the nitrogen atom .
CyclizationThe formation of the pyrimidine ring through cyclization reactions involving furan derivatives .
Functional Group ModificationUtilizing acylation or thiocyanation to modify functional groups for enhanced biological activity .

Antitumor Activity Study

In a preclinical evaluation, a series of 4-substituted 5-methyl-furo[2,3-d]pyrimidines were tested against various cancer cell lines. The results indicated that specific substitutions on the furo-pyrimidine scaffold significantly enhanced anticancer potency, with some compounds achieving IC50 values as low as 8 nM against EGFR-positive cell lines .

Antimicrobial Efficacy Assessment

A recent study synthesized new furochromone derivatives based on the furo-pyrimidine structure and evaluated their antimicrobial properties through disk diffusion methods. Results showed effective inhibition zones against several bacterial strains, highlighting the potential use of these compounds in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furo[2,3-d]pyrimidine Derivatives

Substituent Effects at the 4-Position

Derivatives of 5-methylfuro[2,3-d]pyrimidin-4-amine with aryl or alkyl groups at the 4-position exhibit distinct biological activities:

  • N-(4-Ethylphenyl)-5-methylfuro[2,3-d]pyrimidin-4-amine (20) : Displays moderate microtubule depolymerization activity (IC$_{50}$ values comparable to combretastatin A-4) and circumvents P-glycoprotein (Pgp)-mediated drug resistance .
  • N-(4-Methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (3) : A 2,6-dimethyl analog with lower solubility due to increased hydrophobicity, yet retains anticancer activity in vitro .

Table 1: Key Properties of 4-Substituted Furo[2,3-d]pyrimidines

Compound Substituents Melting Point (°C) Biological Activity (IC$_{50}$) Resistance Profile
5-Methylfuro[2,3-d]pyrimidin-4-amine (12) None (parent compound) 240.2–242.5 N/A N/A
Compound 20 4-Ethylphenyl Semisolid (brown) ~1 µM (tubulin inhibition) Pgp-resistant
Compound 3 2,6-Dimethyl 157.9–159.1 Not reported Moderate solubility

Pyrrolo[2,3-d]pyrimidin-4-amine Analogs

Replacing the furan oxygen with a pyrrole nitrogen alters electronic properties and binding affinity:

  • This compound is explored as a kinase inhibitor .
  • N4-(4-Methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9) : Shows potent inhibitory activity in kinase assays (HRMS confirmed structure) but lacks microtubule-targeting effects observed in furopyrimidines .

Table 2: Furo vs. Pyrrolo Pyrimidine Comparison

Core Structure Example Compound Key Feature Biological Application
Furo[2,3-d]pyrimidine Compound 20 Oxygen atom enhances rigidity Microtubule depolymerization
Pyrrolo[2,3-d]pyrimidine Compound 9 Nitrogen enables H-bonding Kinase inhibition

Thieno[2,3-d]pyrimidin-4-amine Derivatives

Thiophene-containing analogs (e.g., 5-phenylthieno[2,3-d]pyrimidin-4-amine) exhibit altered electronic properties due to sulfur’s larger atomic size and polarizability. These compounds are used as intermediates in pharmaceutical synthesis but show reduced microtubule activity compared to furopyrimidines .

Regioisomeric and Steric Effects

  • 6-[4-(Methylsulfonyl)phenyl]-5-phenyl-N-[(tetrahydro-2-furanyl)methyl]furo[2,3-d]pyrimidin-4-amine (CAS 873305-86-3) : Bulky substituents at the 5- and 6-positions reduce solubility but improve target specificity in kinase assays .
  • N-(1-Methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (K405-0012) : Steric hindrance from diphenyl groups limits metabolic clearance, enhancing in vivo stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Methylfuro[2,3-D]pyrimidin-4-amine typically starts from readily available precursors such as hydroxyacetone and malononitrile, proceeding through intermediate compounds that build the fused furo-pyrimidine ring system. The key steps involve:

  • Formation of a dicyano intermediate via condensation reactions.
  • Cyclization with formamidine hydrochloride to form the furo[2,3-d]pyrimidine core.
  • Functionalization at the 4-position to introduce the amino group.

Detailed Preparation Method

A representative synthetic route is as follows, based on established literature protocols:

Step Reagents and Conditions Description Yield
1 Hydroxyacetone + Malononitrile, Triethylamine, Room Temperature Condensation to form intermediate dicyano compound (Compound 11) Used without purification
2 Intermediate (Compound 11) + Formamidine Hydrochloride, Basic Conditions Cyclization to yield 5-methyl-furo[2,3-d]pyrimidine (Compound 12) 47% (two steps combined)
3 Compound 12 + 4-Iodoanisole, CuI, l-Proline, Ullmann Coupling Formation of 4-substituted furo[2,3-d]pyrimidine derivative (Compound 2) Not specified
4 Compound 2 + Dimethyl Sulfate, Alkylation N4-Methylation to furnish target compound (Compound 3) 70%

This method highlights the Ullmann coupling as a crucial step for introducing aryl substituents at the 4-position, enabling further derivatization of the molecule.

Alternative Functionalization Approaches

Beyond methylation, the 4-amino group of the furo[2,3-d]pyrimidine core can be alkylated with various alkyl iodides to generate a series of N4-alkylated derivatives, expanding the compound’s chemical diversity and potential biological activity. This alkylation is typically performed under basic conditions using the appropriate alkyl iodide reagents.

Mechanistic Insights and Reaction Conditions

  • Cyclization Step: The reaction of the dicyano intermediate with formamidine hydrochloride under basic conditions facilitates ring closure to form the pyrimidine ring fused to the furan moiety. The base deprotonates formamidine hydrochloride, enabling nucleophilic attack on the nitrile groups.

  • Ullmann Coupling: Copper(I) iodide catalyzes the coupling between the 4-amino group of the furo[2,3-d]pyrimidine and aryl iodides in the presence of l-proline as a ligand, which enhances the reaction efficiency and selectivity.

  • N4-Alkylation: Alkylation at the 4-amino position is typically achieved using alkyl iodides under basic conditions, often with potassium carbonate or similar bases, to generate a range of N-substituted derivatives.

Summary Table of Key Synthetic Steps

Intermediate Reaction Type Reagents Purpose Yield (%)
Hydroxyacetone + Malononitrile → Compound 11 Condensation Triethylamine Formation of dicyano intermediate Used crude
Compound 11 → Compound 12 Cyclization Formamidine hydrochloride, Base Formation of furo[2,3-d]pyrimidine core 47 (two steps)
Compound 12 → Compound 2 Ullmann Coupling CuI, l-Proline, 4-Iodoanisole Introduction of aryl substituent at 4-position Not specified
Compound 2 → Compound 3 N4-Methylation Dimethyl sulfate Methylation of 4-amino group 70

Research Findings and Practical Considerations

  • The overall yield of the core furo[2,3-d]pyrimidine synthesis is moderate, with the cyclization step being a critical yield-limiting stage.
  • Ullmann coupling conditions are mild and provide a versatile platform for introducing diverse aryl groups, which is essential for structure-activity relationship studies.
  • The N4-alkylation step allows for fine-tuning of the molecule’s properties, including solubility and biological activity.
  • The synthetic route avoids harsh conditions and uses commercially available reagents, making it accessible for scale-up and further medicinal chemistry exploration.

Q & A

Q. What synthetic methodologies are optimal for preparing 5-methylfuro[2,3-d]pyrimidin-4-amine and its derivatives?

The compound is synthesized via Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with aryl iodides, followed by N4-alkylation. Key steps include:

  • Reaction conditions : Use of sodium in anhydrous ethanol to generate alkoxide intermediates, followed by reflux (8–12 hours) for coupling .
  • Purification : Silica gel column chromatography or thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) to isolate intermediates .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1.1 equivalents of NaH for alkylation) and solvent choice (DMF for alkyl iodide reactions) improves yields to 63–83% .

Q. How is structural purity confirmed for synthesized derivatives?

Methodological validation includes:

  • 1H NMR : Chemical shifts (e.g., δ 2.14–2.50 ppm for methyl groups) and coupling constants (e.g., J = 6.8–8.8 Hz for aromatic protons) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content (e.g., C16H17N3O2 for compound 11) to confirm molecular formulas .
  • HPLC : Retention time consistency (e.g., 4.5–5.2 minutes) and ≥95% purity thresholds .

Q. What in vitro assays evaluate microtubule-targeting activity?

  • Tubulin polymerization inhibition : IC50 values are measured using turbidimetric assays, comparing derivatives to combretastatin A-4 (CA-4). Compounds 4, 6, 7, and 9 showed IC50 values comparable to CA-4 (e.g., 1.2–2.5 µM) .
  • Cytotoxicity profiling : NCI-60 cancer cell line screening identifies potent derivatives (e.g., compound 3 with GI50 < 10 nM in leukemia cells) .

Advanced Research Questions

Q. How do structural modifications influence tubulin binding and resistance mechanisms?

  • Substituent effects :
Substituent (Position 4)Tubulin IC50 (µM)Pgp Resistance Circumvention
4-Ethylphenyl (Compound 20)1.8Yes
4-(Methylthio)phenyl (Compound 21)2.1Yes
  • Bulky alkyl groups (e.g., propyl, butyl) reduce potency but enhance solubility .
    • Resistance mechanisms : Derivatives 3, 4, and 6–9 evade Pgp-mediated efflux and βIII-tubulin overexpression, common in paclitaxel resistance, via non-overlapping binding sites on tubulin .

Q. How can discrepancies in reported IC50 values across studies be resolved?

  • Assay variability : Differences in tubulin source (bovine vs. human), temperature (37°C vs. room temperature), and GTP concentration affect polymerization rates .
  • Compound stability : Hydrolysis-prone derivatives (e.g., methyl esters) require fresh preparation in DMSO to prevent degradation .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Xenograft models : Subcutaneous implantation of drug-resistant tumors (e.g., Pgp-overexpressing colon carcinoma) to assess bioavailability and efficacy .
  • Metabolic stability : Liver microsome assays (human/rodent) identify cytochrome P450 interactions, guiding dose adjustments .

Q. What strategies enhance selectivity toward cancer cells?

  • Prodrug design : Acid-labile conjugates (e.g., phosphate esters) release active compounds selectively in tumor microenvironments .
  • Combination therapy : Synergy with CA-4 analogues or kinase inhibitors (e.g., EGFR blockers) reduces effective doses by 50–70% in dual-target regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.